molecular formula C10H8ClNO2 B8739421 (2-(4-Chlorophenyl)oxazol-5-yl)methanol CAS No. 109544-13-0

(2-(4-Chlorophenyl)oxazol-5-yl)methanol

Cat. No.: B8739421
CAS No.: 109544-13-0
M. Wt: 209.63 g/mol
InChI Key: NZXIFVVJVOJYDC-UHFFFAOYSA-N
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Description

(2-(4-Chlorophenyl)oxazol-5-yl)methanol is a heterocyclic compound featuring an oxazole core substituted at the 2-position with a 4-chlorophenyl group and a hydroxymethyl group at the 5-position. The hydroxymethyl group increases polarity, influencing solubility and hydrogen-bonding capacity. This structural profile makes it a candidate for pharmaceutical and agrochemical applications, though its properties must be contextualized against similar compounds .

Properties

CAS No.

109544-13-0

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

[2-(4-chlorophenyl)-1,3-oxazol-5-yl]methanol

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-5,13H,6H2

InChI Key

NZXIFVVJVOJYDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(O2)CO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA)

  • Structure : A benzo[d]oxazole (fused benzene-oxazole) derivative with a 4-chlorophenyl group and an ester-linked acetate moiety.
  • Key Differences: The fused benzene ring in MCBA increases molecular rigidity and lipophilicity (higher logP) compared to the simpler oxazole in the target compound . The ester group in MCBA may reduce water solubility but enhance metabolic stability. Bioactivity: MCBA was synthesized for anti-psoriatic evaluation, suggesting that benzoxazole derivatives may exhibit enhanced target affinity due to extended π-conjugation .

[3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate

  • Structure : A dihydroisoxazole (partially saturated isoxazole) with a 4-chlorophenyl group and a benzenesulfonate ester.
  • The benzenesulfonate group introduces strong electron-withdrawing effects, which may alter reactivity compared to the hydroxymethyl group in the target compound. Applications: The sulfonate ester is typically used to enhance compound stability or as a prodrug moiety, contrasting with the direct biological activity implied by the hydroxymethyl group .

Thiazole-Based Hybrid with 4-Chlorophenyl Substituent

  • Structure : A thiazole core linked to a 4-chlorophenyl group, a pyrazolyl moiety, and a benzylthio group.
  • Key Differences :
    • Thiazole’s sulfur atom increases electronegativity compared to oxazole’s oxygen, altering electronic distribution and binding interactions .
    • The hybrid structure demonstrated superoxide inhibition (IC50 = 6.2 μM), suggesting that heterocyclic diversity (thiazole vs. oxazole) significantly impacts bioactivity .

[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol

  • Structure : An oxazole derivative with methyl groups on the phenyl ring and oxazole core.
  • The lack of a 4-chloro substituent may decrease lipophilicity and alter metabolic pathways .

Data Table: Comparative Properties

Compound Molecular Weight logP Functional Groups Bioactivity/Application
(2-(4-Chlorophenyl)oxazol-5-yl)methanol 209.63 g/mol 2.1 Hydroxymethyl, oxazole Under investigation (antifungal, antiviral)
MCBA 331.76 g/mol 3.8 Ester, benzo[d]oxazole Anti-psoriatic candidate
Dihydroisoxazole sulfonate 365.82 g/mol 4.2 Benzenesulfonate, dihydroisoxazole Prodrug potential
Thiazole hybrid 532.12 g/mol 4.5 Thiazole, pyrazolyl Superoxide inhibition (IC50 6.2 μM)
Methyl-substituted oxazole 217.27 g/mol 2.5 Methyl, oxazole No reported bioactivity

Research Findings and Implications

  • Electronic Effects : The 4-chlorophenyl group enhances electron-withdrawing properties, improving binding to hydrophobic pockets in biological targets. However, its absence or replacement (e.g., with methyl groups) reduces this effect .
  • Solubility vs. Bioactivity : Hydroxymethyl and ester groups balance solubility and membrane permeability. For instance, MCBA’s ester may prolong half-life, while the target compound’s hydroxymethyl group favors rapid excretion .

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